Aluminum tert-butoxide serves as a key reagent in the Oppenauer oxidation reaction. This reaction converts primary and secondary alcohols to their corresponding ketones by utilizing a hydrogen acceptor, typically acetone. The Lewis acidity of Al(O-t-Bu)3 facilitates the abstraction of a hydride ion from the alcohol, leading to the formation of the ketone.
Similar to the Oppenauer oxidation, Al(O-t-Bu)3 acts as a catalyst in the Meerwein–Ponndorf–Verley (MPV) reduction. This reaction transforms ketones into their corresponding alcohols using another carbonyl compound, often isopropanol, as the hydrogen donor. The Lewis acid again plays a crucial role by activating the carbonyl group of the ketone, enabling the transfer of a hydride ion from the isopropanol.
Aluminum tert-butoxide finds use in the preparation of 1,1,2-triethoxyethene, a versatile organic intermediate. The reaction involves the treatment of 1,1,2,2-tetraethoxyethane with Al(O-t-Bu)3, followed by the elimination of ethanol. The Lewis acidity of the catalyst promotes the cleavage of the C-O bond and subsequent ethane elimination, leading to the formation of the desired triethoxyethene.
Beyond the specific examples mentioned, aluminum tert-butoxide also finds use in various other organic transformations, including:
Aluminum tert-butoxide is an organometallic compound with the molecular formula and a molecular weight of approximately 246.32 g/mol. It appears as a light yellow powder and is characterized by its high solubility in organic solvents such as alcohols, benzene, toluene, and xylene. The compound is sensitive to moisture and can cause severe skin burns and eye damage upon contact .
Aluminum tert-butoxide is primarily used as a reagent in various organic synthesis reactions, including the Oppenauer oxidation of alcohols to ketones and the Meerwein-Ponndorf-Verley reduction of ketones. It also plays a role in the preparation of 1,1,2-triethoxyethene through reactions with 1,1,2,2-tetraethoxyethane .
Aluminum tert-butoxide can be synthesized through several methods:
Aluminum tert-butoxide has various applications in both industrial and research settings:
Studies on the interactions of aluminum tert-butoxide focus primarily on its reactivity with various organic substrates. For instance, its role in facilitating aldol reactions or its behavior when combined with acetyl chloride provides insights into its reactivity patterns and potential applications in synthetic chemistry .
Several compounds share similarities with aluminum tert-butoxide, particularly in their structure or reactivity:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Aluminum triisopropoxide | C12H27AlO3 | Used similarly as a reagent; more sterically hindered. |
Aluminum diethylphosphinate | C10H23AlO3P | Used in organometallic chemistry; different functional groups. |
Aluminum acetylacetonate | C15H21AlO5 | Acts as a precursor for aluminum oxide; different reactivity profile. |
Aluminum isopropoxide | C9H21AlO3 | Commonly used in sol-gel processes; similar catalytic properties. |
Aluminum tert-butoxide is unique due to its specific applications in oxidation reactions and its role as a versatile reagent in organic synthesis. Its ability to facilitate both oxidation and reduction processes distinguishes it from other aluminum alkoxides, which may have more limited reactivity profiles or different applications.
The most straightforward synthesis involves reacting aluminum metal with tert-butanol. Early methods employed amalgamated aluminum to accelerate the reaction, as mercury disrupts the oxide layer on aluminum, enabling efficient alkoxide formation. A representative procedure involves refluxing 40 g of amalgamated aluminum turnings with 200 mL of anhydrous tert-butanol under inert conditions. The reaction, typically conducted at 80–85°C, produces aluminum tert-butoxide with yields exceeding 80% after 12–24 hours.
Critically, this method fails for bulkier alcohols like tert-amyl alcohol due to steric hindrance, underscoring the unique reactivity of tert-butanol. Modern adaptations utilize activated aluminum compacts pretreated thermally to form stable emissions in the metal matrix, enhancing dissolution rates in tert-butanol.
Transesterification between aluminum isopropoxide (Al(OⁱPr)₃) and tert-butanol offers an alternative route. This method circumvents direct aluminum handling and achieves higher purity. For instance, refluxing Al(OⁱPr)₃ with excess tert-butanol in benzene facilitates ligand exchange, yielding Al(OC(CH₃)₃)₃. Nuclear magnetic resonance (NMR) studies confirm that tert-butoxide groups participate in bridging, dispelling earlier claims about steric inhibition.
Industrial variants employ chemical modifiers like acetylacetone to stabilize intermediates and prevent gel formation during interchange. Optimal conditions require a molar ratio of 3:1 tert-butanol to aluminum isopropoxide and reaction times exceeding 8 hours.
Large-scale production leverages continuous reactors to improve efficiency. Patent US5455019A details a high-shear mixer system where aluminum alkoxides and water are fed continuously into a tank or pipeline reactor. For aluminum tert-butoxide, this approach achieves a shear rate of 33,400–88,000 s⁻¹, ensuring rapid mixing and uniform particle size distribution.
Table 1: Industrial Reaction Parameters for Aluminum tert-Butoxide Synthesis
Parameter | Value | Source |
---|---|---|
Reactor Type | Tank or pipeline continuous | |
Shear Rate | 33,400–88,000 s⁻¹ | |
Temperature | 40–70°C | |
Molar Ratio (H₂O/Al) | 1.5:1 to 6:1 | |
Residence Time | 15 seconds to 2 minutes |
Recent advances include the Hydrimet process, which integrates electrolysis and hydrogenation for in-situ regeneration of aluminum tert-butoxide precursors.
Purification typically involves vacuum sublimation or recrystallization from aromatic solvents. Sublimation at 180°C under 0.02–0.03 mm Hg pressure removes volatile impurities, yielding a white crystalline product. For laboratory-scale purification, benzene or toluene recrystallization followed by drying under vacuum produces >98% purity.
Commercial grades (99.9–99.999%) require additional steps:
Table 2: Physical Properties of Aluminum tert-Butoxide
Property | Value | Source |
---|---|---|
Molecular Weight | 246.33 g/mol | |
Melting Point | ~200°C | |
Density | 1.0251 g/cm³ | |
Solubility | Benzene, THF, alcohols | |
Stability | Moisture-sensitive |
Aluminum tert-butoxide functions as a strong Lewis acid by virtue of its electron-deficient aluminum center, which readily coordinates to electron-rich substrates. This coordination polarizes bonds in reactants, lowering activation energies for nucleophilic attacks. For instance, in carbonyl activation, the aluminum center binds to carbonyl oxygen atoms, enhancing electrophilicity and enabling subsequent hydride or alkyl transfers [4] [5]. This behavior is critical in reactions such as the Oppenauer oxidation, where aluminum tert-butoxide activates ketones or aldehydes for alcohol oxidation [4].
The compound’s Lewis acidity is modulated by its tert-butoxy ligands, which provide steric bulk while stabilizing the aluminum center through electron donation. This balance between steric protection and electronic stabilization allows aluminum tert-butoxide to selectively activate substrates without inducing over-coordination or decomposition [2] [6].
Aluminum tert-butoxide is a cornerstone catalyst in the Oppenauer oxidation, where secondary alcohols are oxidized to ketones using acetone as the hydride acceptor. The mechanism involves a six-membered transition state (Fig. 1):
Conversely, in the Meerwein-Ponndorf-Verley (MPV) reduction, the reverse process reduces ketones to alcohols using sacrificial alcohols like isopropanol. Here, aluminum tert-butoxide facilitates hydride transfer from the alcohol to the carbonyl group, again via a cyclic transition state. The reaction’s reversibility is governed by the thermodynamic stability of the products, with aluminum tert-butoxide ensuring rapid equilibration [5] [6].
Reaction Type | Substrate | Product | Key Role of Al(Ot-Bu)₃ |
---|---|---|---|
Oppenauer Oxidation | Secondary Alcohol | Ketone | Activates alcohol, stabilizes transition state |
MPV Reduction | Ketone | Secondary Alcohol | Polarizes carbonyl, mediates hydride transfer |
Aluminum tert-butoxide exhibits a pronounced ability to form 1,3-chelate complexes with bifunctional substrates such as β-diketones or α,β-unsaturated carbonyl compounds. In these cases, the aluminum center simultaneously coordinates to two oxygen atoms separated by three carbon atoms, creating a rigid cyclic intermediate. This chelation effect:
For example, in aldol condensations, 1,3-chelation ensures enolate formation occurs preferentially at the α-position, favoring cross-coupling over self-condensation [6].
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have elucidated aluminum tert-butoxide’s coordination environment and reactivity. ²⁷Al NMR studies reveal a tetrahedral geometry around the aluminum center in solution, with chemical shifts between 90–100 ppm indicative of four-coordinate species [7]. Upon substrate binding, shifts to 70–80 ppm suggest expansion to five- or six-coordinate intermediates [7].
IR spectroscopy tracks carbonyl stretching frequencies (νC=O) during reactions. For instance, in Oppenauer oxidation, the νC=O of acetone shifts from ~1715 cm⁻¹ (free) to ~1680 cm⁻¹ (Al-coordinated), confirming Lewis acid activation [4]. Similarly, alcohol O–H stretches diminish upon alkoxide formation, corroborating substrate coordination [5].
Aluminum tert-butoxide exists as a trimer [Al(Ot-Bu)₃]₃ in solid and solution states, with each aluminum center bridged by tert-butoxy ligands. This oligomeric structure:
Reactivity trends correlate with oligomer stability. In non-polar solvents (e.g., toluene), the trimer predominates, slowing reactions. Polar solvents (e.g., THF) disrupt oligomers, generating monomeric species that enhance catalytic rates [3] [6]. Thermal dissociation at elevated temperatures further increases activity, enabling high-yield transformations under mild conditions [2].
Flammable;Corrosive